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Compound of Interest

Compound Name:
2-bromo-N-(4-

butylphenyl)acetamide

CAS No.: 70110-34-8

Cat. No.: B2816763 Get Quote

α-Bromo-N-(4-butylphenyl)acetamide belongs to the α-haloacetamide class of compounds, a

group of reagents characterized by a halogen atom positioned on the carbon adjacent (the

"alpha" position) to a carbonyl group. This specific arrangement confers a high degree of

reactivity, making these compounds valuable electrophilic building blocks in organic synthesis

and key functional groups in medicinal chemistry. The presence of the N-(4-butylphenyl) group

provides lipophilicity and specific steric and electronic properties that can be leveraged in

targeted molecular design.

This guide provides an in-depth examination of α-bromo-N-(4-butylphenyl)acetamide, moving

beyond simple data recitation to explain the underlying chemical principles and practical

considerations essential for researchers, scientists, and drug development professionals. We

will explore its synthesis, reactivity, and potential applications, with a focus on its role as a

covalent modifier in the design of targeted therapeutics.

PART 1: Molecular Profile and Physicochemical
Characteristics
The functionality of α-bromo-N-(4-butylphenyl)acetamide is a direct consequence of its

molecular architecture. The molecule integrates three key features:
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The Electrophilic Core: The α-bromoacetyl group is the reactive center. The electron-

withdrawing nature of the adjacent carbonyl group and the bromine atom polarizes the α-

carbon, making it highly susceptible to nucleophilic attack. Bromine's effectiveness as a

leaving group further enhances this reactivity.

The Amide Linker: The acetamide moiety provides structural rigidity and participates in

hydrogen bonding, which can be crucial for molecular recognition and binding within a

biological target.

The Lipophilic Tail: The 4-butylphenyl group adds significant non-polar character to the

molecule, influencing its solubility, membrane permeability, and potential for hydrophobic

interactions with target proteins.

Physicochemical Data Summary
While specific experimental data for this exact compound is not broadly published, its

properties can be reliably predicted based on its constituent parts and data from closely related

analogs.

Property Value (Predicted/Typical) Source/Analogy

Molecular Formula C₁₂H₁₆BrNO -

Molecular Weight 270.17 g/mol -

IUPAC Name
2-bromo-N-(4-

butylphenyl)acetamide
-

CAS Number Not assigned (as of Feb 2026) -

Appearance Off-white to light grey solid
Analogy with similar N-aryl

acetamides[1]

Melting Point 100-120 °C (Estimated)
Analogy with similar

compounds[2]

Solubility

Insoluble in water, soluble in

organic solvents (e.g.,

Chloroform, Acetone, Ethanol)

General property of N-aryl

acetamides[3]
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Spectroscopic Signature Analysis
Characterization of α-bromo-N-(4-butylphenyl)acetamide relies on standard spectroscopic

techniques. The expected spectral data would include:

¹H NMR: Protons on the α-carbon would appear as a singlet at approximately 3.9-4.2 ppm.

Aromatic protons of the 4-butylphenyl ring would show a characteristic AA'BB' pattern (two

doublets) between 7.0-7.6 ppm. The N-H proton would appear as a broad singlet, typically

downfield (>8.0 ppm). The butyl chain would exhibit signals in the upfield region (0.9-2.7

ppm).

¹³C NMR: The carbonyl carbon would be observed around 165-170 ppm. The α-carbon

attached to bromine would be significantly shifted to ~30-35 ppm. Aromatic carbons would

appear in the 120-140 ppm range, and the butyl chain carbons would be found in the 13-35

ppm region.

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide at

~1670-1690 cm⁻¹, an N-H stretch around 3250-3350 cm⁻¹, and C-H stretches for the

aromatic and aliphatic groups.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the

molecular ion [M]+ and [M+2]+ peaks of roughly equal intensity, which is indicative of the

presence of a single bromine atom.[4]

PART 2: Synthesis, Reactivity, and Mechanistic
Insights
Synthesis Protocol: Acylation of 4-Butylaniline
The most direct and common method for synthesizing α-bromo-N-(4-butylphenyl)acetamide is

the nucleophilic acyl substitution reaction between 4-butylaniline and a bromoacetylating agent,

such as bromoacetyl bromide or bromoacetyl chloride.

Materials:

4-Butylaniline
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Bromoacetyl bromide

Anhydrous acetone or Dichloromethane (DCM)

A non-nucleophilic base (e.g., Triethylamine or Pyridine)

Deionized water

Saturated sodium bicarbonate solution

Ethanol or Ethyl Acetate/Hexane mixture for recrystallization

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve

4-butylaniline (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in anhydrous

acetone.

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the

exothermic reaction and minimize side product formation.

Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to

the cooled, stirring solution. The slow addition prevents a rapid temperature increase.

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress

should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is

consumed.

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate

to neutralize the acid byproduct (HBr). The product may precipitate at this stage.

Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel.

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the

organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude solid is then purified by

recrystallization, typically from ethanol or an ethyl acetate/hexane mixture, to yield the final

product.
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Caption: General workflow for the synthesis of α-bromo-N-(4-butylphenyl)acetamide.

Core Reactivity: The Alkylating Agent
The primary reactivity of α-bromo-N-(4-butylphenyl)acetamide stems from its function as an

alkylating agent.[5] The α-carbon is electrophilic and readily undergoes bimolecular

nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[5][6]

Common nucleophiles include:

Thiols (e.g., cysteine residues in proteins)

Amines

Hydroxides
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Carboxylates

This reactivity is the cornerstone of its utility in both synthesis and chemical biology. For

example, it can be used to synthesize heterocyclic compounds or to covalently label biological

molecules.[2]

Caption: Generalized SN2 reaction mechanism for α-bromo-N-(4-butylphenyl)acetamide.

PART 3: Applications in Drug Development and
Research
The α-bromoacetamide moiety is a powerful tool in medicinal chemistry, primarily for its ability

to form stable, covalent bonds with target proteins. This strategy is employed to achieve

irreversible inhibition, which can offer advantages in potency and duration of action over non-

covalent inhibitors.

Covalent Inhibition of Protein Targets
Many enzymes and receptor proteins possess nucleophilic amino acid residues in their active

or allosteric sites. Cysteine, with its highly nucleophilic thiol side chain, is a common target for

electrophilic "warheads" like α-bromoacetamide. By positioning the α-bromo-N-(4-

butylphenyl)acetamide molecule correctly within a binding pocket, a covalent bond can be

formed with a nearby cysteine, permanently inactivating the protein. The 4-butylphenyl group

plays a crucial role here, engaging in hydrophobic interactions to anchor the molecule and

orient the reactive α-bromoacetyl group for optimal reaction geometry.
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Caption: Pathway of covalent protein inhibition by an α-bromoacetamide warhead.

Role in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs represent a leading-edge modality. These

constructs link a potent cytotoxic payload to a monoclonal antibody that targets a specific

tumor-associated antigen. The linker chemistry is critical for the stability and efficacy of the

ADC. Bromoacetamide moieties have been successfully used as stable alternatives to

maleimides for conjugating drug-linkers to cysteine residues on the antibody.[7][8] This results

in a more homogenous and stable ADC, which is crucial for therapeutic performance and

safety.[8]

PART 4: Safety, Handling, and Toxicology
As a reactive alkylating agent, α-bromo-N-(4-butylphenyl)acetamide must be handled with

appropriate care. Based on data for analogous compounds like 4'-Bromoacetanilide and 2-

bromoacetamide, it should be considered a hazardous substance.[1][9][10]

Hazard Profile:
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Skin Corrosion/Irritation: Causes skin irritation.[1][9] Prolonged contact should be avoided.

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][9]

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][10]

Toxicity: May be harmful if swallowed or inhaled.[9][11] Alkylating agents as a class have the

potential for mutagenicity, and appropriate precautions should be taken.[5]

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses with side shields or goggles.[10]

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood,

especially when dealing with fine powders.[10]

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][9]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Seek immediate medical attention.[1][9]

Inhalation: Move the person to fresh air.[1][9]

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Conclusion
α-Bromo-N-(4-butylphenyl)acetamide is more than a simple chemical; it is a versatile and

powerful tool for the modern chemist. Its well-defined reactivity as an electrophilic alkylating

agent, combined with the tunable properties of its N-aryl substituent, makes it a valuable

intermediate in organic synthesis and a potent functional group in the design of covalent

inhibitors and advanced bioconjugates. A thorough understanding of its synthesis, reactivity,

and handling is essential for unlocking its full potential in both academic research and the

development of next-generation therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00674c
https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00674c
https://www.fishersci.com/store/msds?partNumber=AC171571000&countryCode=US&language=en
https://beta.lakeland.edu/AboutUs/MSDS/PDFs/3714/Bromoacetophenone-4--B56404-Millipore-Sigma-11-8-21.pdf
https://aksci.com/sds/2342BA_SDS.pdf
https://www.benchchem.com/product/b2816763#alpha-bromo-n-4-butylphenyl-acetamide-chemical-class
https://www.benchchem.com/product/b2816763#alpha-bromo-n-4-butylphenyl-acetamide-chemical-class
https://www.benchchem.com/product/b2816763#alpha-bromo-n-4-butylphenyl-acetamide-chemical-class
https://www.benchchem.com/product/b2816763#alpha-bromo-n-4-butylphenyl-acetamide-chemical-class
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2816763?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2816763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

